Cas no 73123-52-1 (4-Cyclohexyl-1H-pyrazole)

4-Cyclohexyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-Cyclohexyl-1H-pyrazole
- 1H-Pyrazole, 4-cyclohexyl-
- FT-0731521
- SCHEMBL18652586
- AKOS006371501
- F17299
- EN300-1851150
- DTXSID90524008
- AMY11938
- 73123-52-1
- DA-16776
-
- MDL: MFCD18451982
- インチ: InChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-6-10-11-7-9/h6-8H,1-5H2,(H,10,11)
- InChIKey: PZNCLFHDNUYNID-UHFFFAOYSA-N
- SMILES: C1CCC(CC1)C2=CNN=C2
計算された属性
- 精确分子量: 150.11582
- 同位素质量: 150.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 119
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 28.7Ų
じっけんとくせい
- PSA: 28.68
4-Cyclohexyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851150-0.5g |
4-cyclohexyl-1H-pyrazole |
73123-52-1 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1851150-10.0g |
4-cyclohexyl-1H-pyrazole |
73123-52-1 | 10g |
$5590.0 | 2023-06-02 | ||
Alichem | A279000210-250mg |
4-Cyclohexyl-1h-pyrazole |
73123-52-1 | 95% | 250mg |
$680.00 | 2023-09-01 | |
Enamine | EN300-1851150-0.05g |
4-cyclohexyl-1H-pyrazole |
73123-52-1 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1851150-0.1g |
4-cyclohexyl-1H-pyrazole |
73123-52-1 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1851150-1.0g |
4-cyclohexyl-1H-pyrazole |
73123-52-1 | 1g |
$1299.0 | 2023-06-02 | ||
Chemenu | CM188618-1g |
4-cyclohexyl-1H-pyrazole |
73123-52-1 | 95% | 1g |
$580 | 2021-06-15 | |
Enamine | EN300-1851150-2.5g |
4-cyclohexyl-1H-pyrazole |
73123-52-1 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1851150-5.0g |
4-cyclohexyl-1H-pyrazole |
73123-52-1 | 5g |
$3770.0 | 2023-06-02 | ||
Alichem | A279000210-500mg |
4-Cyclohexyl-1h-pyrazole |
73123-52-1 | 95% | 500mg |
$980.00 | 2023-09-01 |
4-Cyclohexyl-1H-pyrazole 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
4-Cyclohexyl-1H-pyrazoleに関する追加情報
4-Cyclohexyl-1H-pyrazole (CAS No. 73123-52-1): A Versatile Heterocyclic Compound in Modern Chemistry
The 4-Cyclohexyl-1H-pyrazole (CAS 73123-52-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. As a derivative of pyrazole, this molecule features a cyclohexyl substituent at the 4-position, enhancing its lipophilicity and structural diversity. Its unique molecular framework makes it a valuable intermediate for designing bioactive compounds, particularly in drug discovery targeting inflammation and metabolic disorders.
Recent studies highlight the role of 4-Cyclohexyl-1H-pyrazole in modulating enzyme activity, such as cyclooxygenase-2 (COX-2) inhibitors, a hotspot in anti-inflammatory drug development. Researchers are also exploring its potential in cancer therapeutics, where pyrazole derivatives exhibit apoptosis-inducing properties. The compound's CAS 73123-52-1 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and material science.
From a synthetic perspective, 4-Cyclohexyl-1H-pyrazole is synthesized via cyclocondensation reactions, often involving hydrazine derivatives and cyclohexyl-containing precursors. Its structural analogs are widely studied for their bioavailability and low toxicity, aligning with the growing demand for green chemistry solutions. Industry professionals frequently query "synthesis of 4-Cyclohexyl-1H-pyrazole" or "applications of pyrazole derivatives", underscoring its practical importance.
Beyond pharmaceuticals, CAS 73123-52-1 is investigated in crop protection formulations. Pyrazole cores are known for their herbicidal and fungicidal activities, addressing global challenges like food security and sustainable agriculture. This dual applicability in life sciences and agrochemicals positions 4-Cyclohexyl-1H-pyrazole as a compound of interdisciplinary interest.
Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing 73123-52-1, ensuring purity for research applications. The compound's stability under ambient conditions further enhances its utility in industrial workflows. With the rise of AI-driven molecular design, pyrazole-based scaffolds like this are increasingly optimized via computational modeling, a trend reflected in recent patent filings.
In summary, 4-Cyclohexyl-1H-pyrazole (CAS 73123-52-1) exemplifies the synergy between traditional organic synthesis and cutting-edge applications. Its versatility across drug discovery, agriculture, and materials engineering ensures its continued prominence in scientific literature and industrial R&D.
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